

# Application Note: Solid-Phase Synthesis of Azepane-1-carboxamide Derivatives

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## Compound of Interest

Compound Name: Azepane-1-carboxamide

CAS No.: 67651-47-2

Cat. No.: B1599105

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## Introduction & Strategic Overview

The **Azepane-1-carboxamide** scaffold (a seven-membered saturated nitrogen heterocycle linked via a urea moiety) is a privileged structural motif in medicinal chemistry. It appears frequently in inhibitors of soluble epoxide hydrolase (sEH), histone deacetylases (HDACs), and various GPCR ligands.

While solution-phase synthesis of ureas is well-established, transferring this chemistry to Solid-Phase Organic Synthesis (SPOS) offers distinct advantages:

- **Purification:** Excess reagents (azepane, activating agents) are washed away, eliminating tedious chromatography.
- **Library Generation:** Facilitates the rapid synthesis of analogs with varying substitution patterns on the carboxamide nitrogen.
- **Handling:** Avoids the isolation of unstable isocyanate intermediates.

## Synthetic Strategy

The synthesis of **Azepane-1-carboxamides** on solid support generally follows one of two pathways, depending on whether the target is a primary urea (

) or a secondary urea (

).

- Route A (Primary Ureas): Uses Rink Amide resin. The resin provides the ammonia equivalent upon cleavage.
- Route B (Secondary Ureas): Uses a resin-bound amine (e.g., on Wang or 2-Chlorotrityl resin) which acts as the "R" group, reacting with an activated azepane species.

This guide focuses on the Activated Carbamate method using 4-nitrophenyl chloroformate, as it is superior to phosgene (safety) and CDI (reactivity/homocoupling) for solid-phase applications.

## Critical Reagents & Resin Selection

Component	Recommendation	Rationale
Resin	Rink Amide MBHA (0.5–0.7 mmol/g)	Cleavage with TFA yields the primary amide (urea), essential for "Azepane-1-carboxamide".
Linker Activation	4-Nitrophenyl chloroformate	Forms a stable but reactive carbamate intermediate. Less prone to hydrolysis than isocyanates.
Base	DIPEA (Diisopropylethylamine)	Non-nucleophilic base to scavenge HCl without competing for the electrophile.
Solvent	DCM (Dichloromethane) / DMF	DCM is preferred for the activation step (prevents side reactions); DMF is preferred for the displacement step (solubility).
Azepane Source	Azepane (Hexamethyleneimine)	The nucleophilic core. Must be used in excess (3–5 equiv).

# Protocol A: Synthesis of Primary Azepane-1-carboxamides

Target: Azepane-N-CO-NH<sub>2</sub> Resin: Rink Amide MBHA

## Workflow Diagram



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Caption: Step-wise solid-phase synthesis of primary **Azepane-1-carboxamide** via Rink Amide resin.

## Step-by-Step Procedure

### Step 1: Resin Preparation & Fmoc Deprotection

- Weigh 200 mg of Rink Amide MBHA resin (loading 0.6 mmol/g) into a fritted polypropylene syringe reactor.
- Swell the resin in DCM (3 mL) for 30 minutes. Drain.
- Deprotect: Treat with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain. Repeat for 15 minutes.
- Wash: DMF (3x), DCM (3x). Perform a Kaiser Test (Ninhydrin) to confirm free amines (Blue beads = Positive).

### Step 2: Activation (Carbamate Formation)

Note: This step creates the electrophilic "carbonyl" bridge.

- Dissolve 4-Nitrophenyl chloroformate (120 mg, 0.6 mmol, 5 equiv) in dry DCM (3 mL).
- Add the solution to the resin.

- Add DIPEA (105  $\mu$ L, 0.6 mmol, 5 equiv) slowly to the reactor.
  - Caution: Exothermic reaction. Keep at room temperature or cool to 0°C if scaling up.
- Shake gently for 1 hour at room temperature.
- Wash: DCM (5x) rapidly to remove excess chloroformate and nitrophenol.
  - Critical: Do not use DMF for washing here if possible, as it can promote hydrolysis of the active carbamate. Use dry DCM.

### Step 3: Nucleophilic Displacement (Urea Formation)

- Dissolve Azepane (68  $\mu$ L, 0.6 mmol, 5 equiv) and DIPEA (105  $\mu$ L, 5 equiv) in DMF (3 mL).
- Add to the activated resin.[\[1\]](#)
- Shake for 2 to 4 hours at room temperature. The solution typically turns yellow due to the release of 4-nitrophenol.
- Wash: DMF (5x), DCM (5x), MeOH (2x), DCM (3x).
- Validation: Perform a Kaiser Test.[\[2\]](#) It should be colorless (negative), indicating the resin-bound amine has been capped as a urea.

### Step 4: Cleavage & Isolation

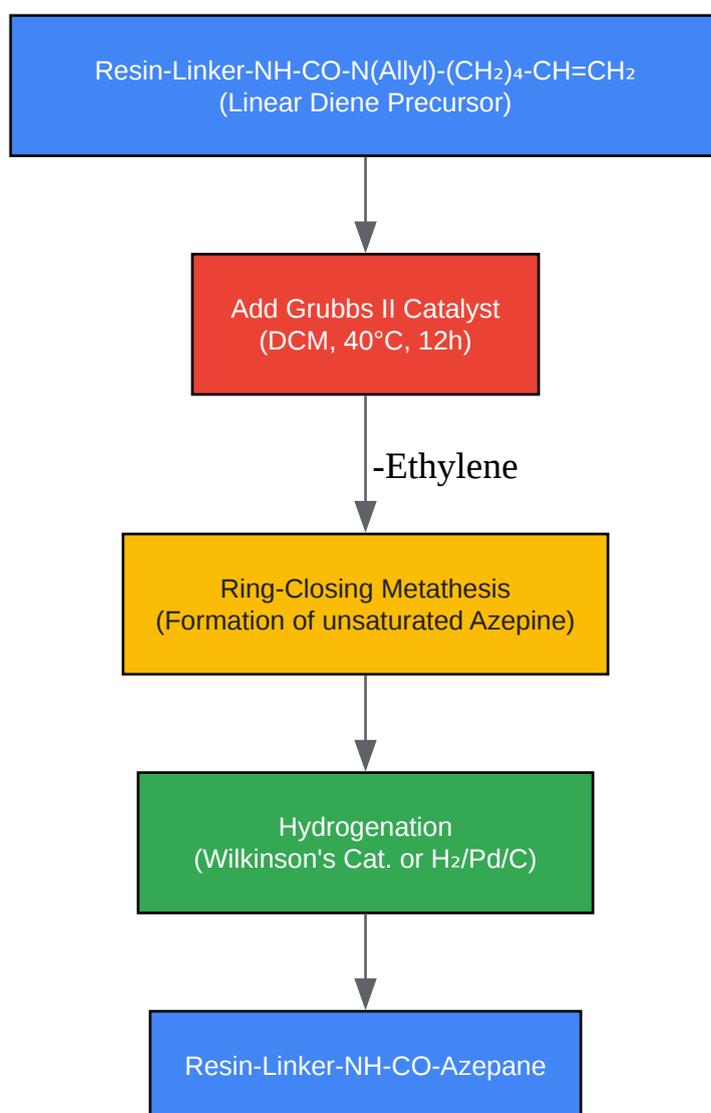
- Prepare cleavage cocktail: 95% TFA / 2.5% H<sub>2</sub>O / 2.5% Triisopropylsilane (TIS).
- Add 3 mL to the resin and shake for 2 hours.
- Collect the filtrate. Wash resin with 1 mL TFA and combine.
- Evaporate TFA under a stream of nitrogen.
- Precipitate the crude product with cold diethyl ether (10 mL). Centrifuge and dry.

## Protocol B: Ring-Closing Metathesis (RCM)

### Approach

Context: Use this protocol if you need to synthesize the Azepane ring de novo on the resin (e.g., to introduce substituents on the ring carbons that are not commercially available).

### RCM Mechanism on Solid Support



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Caption: Construction of the Azepane core via Ring-Closing Metathesis (RCM) on solid phase.

## Protocol Modification

- Precursor Loading: Instead of adding Azepane in Step 3 (Protocol A), add N-allyl-5-hexenylamine (or a substituted analog).
- RCM Step:
  - Swell resin in degassed anhydrous DCM.
  - Add Grubbs 2nd Generation Catalyst (5-10 mol%) in DCM.
  - Reflux (40°C) for 12–24 hours under inert atmosphere (Argon).
  - Note: RCM on 7-membered rings can be slow. Double coupling (repeating the catalyst addition) is recommended.
- Hydrogenation (Optional): If the saturated Azepane is required, treat resin with Wilkinson's catalyst under H<sub>2</sub> atmosphere or use diimide reduction on-bead.

## Quality Control & Troubleshooting

### Analytical Validation

- LC-MS: The primary method for validation.
  - Expected Mass: MW of **Azepane-1-carboxamide** = 142.1 g/mol . Look for [M+H]<sup>+</sup> = 143.1.
- NMR: <sup>1</sup>H NMR in DMSO-d<sub>6</sub>.
  - Diagnostic peaks: Urea NH<sub>2</sub> protons (broad singlet, ~5.8-6.5 ppm) and Azepane ring protons (multiplets at 1.5-1.7 ppm and 3.2-3.4 ppm).

## Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of activated carbamate.	Ensure DCM is strictly anhydrous in Step 2. Minimize time between activation and azepane addition.
Incomplete Coupling	Steric hindrance of the 7-membered ring.	Increase temperature to 40°C during Step 3. Use 10 equiv of Azepane.
Homocoupling (Symmetrical Urea)	Moisture present or insufficient washing.	Ensure rigorous washing after Step 2 to remove all free 4-nitrophenyl chloroformate before adding amine.
Color Persistence	Trapped Nitrophenol.	Wash resin with 10% DIPEA in DMF to ensure all nitrophenol is removed before cleavage.

## References

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